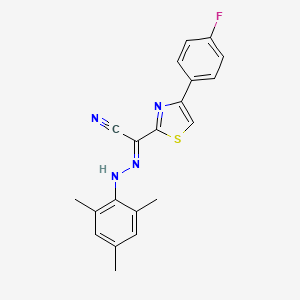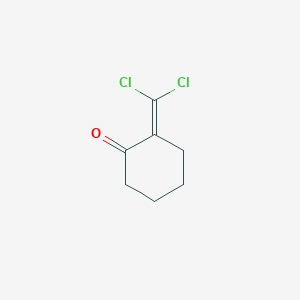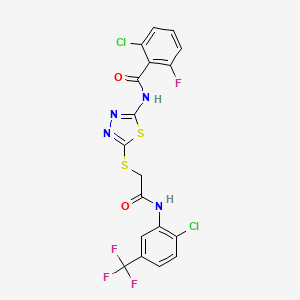
(2E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely show the thiazole ring attached to a phenyl group (which has a fluorine atom substituted at the 4-position) and a trimethylaniline group .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, thiazoles are aromatic and relatively stable. They are polar due to the presence of the nitrogen atom in the ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Studies have demonstrated innovative synthetic routes to create complex molecules with thiazole and fluorophenyl components, reflecting the compound's relevance in chemical synthesis and drug design. For instance, the synthesis of trifluoromethylated analogues of dihydroorotic acid showcases the utility of such compounds in developing new chemical entities with potential biological activities (Sukach et al., 2015). Similarly, advancements in conjugation strategies for cyanine dyes highlight the importance of structural modifications to enhance photophysical properties, which could be relevant for the development of fluorescent probes or materials (Zhang et al., 2023).
Biological Activities and Applications
Compounds containing thiazole and fluorophenyl groups have been investigated for their antimicrobial, antitumor, and enzyme inhibitory activities, suggesting potential therapeutic applications. The antimicrobial and anti-inflammatory properties of certain thiazolo and pyrimidine derivatives highlight the potential of such compounds in drug development (Basoğlu et al., 2013); (Alam et al., 2010). Furthermore, the exploration of fluorescent dyes for DNA staining and bioimaging applications underscores the versatility of thiazole-based compounds in the development of diagnostic tools and materials science applications (Bohländer & Wagenknecht, 2015).
Fluorescent Probes and Materials Science
The compound's structural features are consistent with those found in fluorescent probes, indicating potential applications in sensing and imaging. A study on solvatofluorochromism and solid-state light emission for cyanide detection illustrates the utility of related fluorophores in creating sensitive and selective sensors (Kimura et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(2E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4S/c1-12-8-13(2)19(14(3)9-12)25-24-17(10-22)20-23-18(11-26-20)15-4-6-16(21)7-5-15/h4-9,11,25H,1-3H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDDVJVMHCVZEQ-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide](/img/structure/B2874443.png)


![2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2874447.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2874449.png)
![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2874451.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2874455.png)



![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B2874459.png)
![Methyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2874460.png)
![1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2874462.png)
